molecular formula C8H12O4 B8739863 rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B8739863
M. Wt: 172.18 g/mol
InChI Key: KYGFHAUBFNTXFK-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with methoxycarbonyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the methoxycarbonyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or additional carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic activity in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(methoxycarbonyl)cyclopentanecarboxylic acid: A stereoisomer with different spatial arrangement of substituents.

    Cyclopentanecarboxylic acid: Lacks the methoxycarbonyl group, leading to different reactivity and applications.

    Methoxycarbonylcyclopentane: Lacks the carboxylic acid group, affecting its chemical behavior and uses.

Uniqueness

rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1S,2R)-2-methoxycarbonylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1

InChI Key

KYGFHAUBFNTXFK-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H]1C(=O)O

Canonical SMILES

COC(=O)C1CCCC1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentane-1,2-dicarboxylic acid dimethyl ester (2.50 g, 13.4 mmol) was dissolved in methanol (2.5 mL) and a solution of potassium hydroxide (85% purity) (920 mg, 13.9 mmol) in methanol (4.0 mL) and water (0.5 mL) in a 25 mL round bottom flask. The reaction mixture was heated at 75° C. for 4 h. The reaction mixture was cooled to 0° C. and acidified to pH 2 with 2M HCl in water. The reaction mixture was diluted with water (100 mL) and extracted with ether. The organic layer was dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator to give cyclopentane-1,2-dicarboxylic acid monomethyl ester as a faint-yellow liquid.
Quantity
2.5 g
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2.5 mL
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920 mg
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4 mL
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0.5 mL
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100 mL
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